molecular formula C14H21NO3 B13510811 Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B13510811
M. Wt: 251.32 g/mol
InChI Key: HJRMJMZOUKJTDZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl bromoacetate, 4-methoxyaniline, and a suitable base.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The temperature is maintained at around 0°C to room temperature.

    Procedure: Tert-butyl bromoacetate is reacted with 4-methoxyaniline in the presence of a base such as potassium carbonate or sodium hydride. The reaction mixture is stirred for several hours until the desired product is formed.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amino acid derivatives.

    Protein Modification: It can be employed in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: this compound is explored for its potential as a drug candidate due to its unique structural features.

    Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Manufacturing: It is employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2-amino-3-(2-methoxyphenyl)propanoate
  • Tert-butyl 2-amino-3-(4-hydroxyphenyl)propanoate
  • Tert-butyl 2-amino-3-(4-chlorophenyl)propanoate

Comparison:

  • Structural Differences: The similar compounds differ in the substituents on the phenyl ring, such as methoxy, hydroxy, or chloro groups.
  • Reactivity: These structural differences can influence the reactivity and chemical behavior of the compounds.
  • Applications: While all these compounds have potential applications in chemistry and biology, their specific uses may vary based on their unique properties.

Conclusion

Tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, a tool for biological studies, and a candidate for drug development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-amino-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)9-10-5-7-11(17-4)8-6-10/h5-8,12H,9,15H2,1-4H3

InChI Key

HJRMJMZOUKJTDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC)N

Origin of Product

United States

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